molecular formula C8H8F2N2S B2866954 N-(2,6-difluorophenyl)-N'-methylthiourea CAS No. 454229-34-6

N-(2,6-difluorophenyl)-N'-methylthiourea

Cat. No. B2866954
CAS RN: 454229-34-6
M. Wt: 202.22
InChI Key: PSGBVCLJRLKQJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N-(2,6-difluorophenyl)-N’-methylthiourea” are not available, there are related compounds that have been synthesized. For example, 2,6-Difluoroaniline has been used in the synthesis of various compounds . Another study discusses the synthesis of a fluorinated chalcone .

Scientific Research Applications

Synthesis and Characterization

N-(2,6-difluorophenyl)-N'-methylthiourea belongs to a broader class of compounds known as thioureas, which have been extensively studied for their diverse applications in scientific research. Thioureas are synthesized and characterized for various applications, including their interaction with bacterial cells and their potential as novel antimicrobial agents with antibiofilm properties. For instance, acylthioureas have demonstrated significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus, known for their ability to form biofilms (Limban, Marutescu, & Chifiriuc, 2011).

Spectroscopic Properties

Research on Re(III) complexes with thiourea derivatives, including N-methylthiourea, has provided insights into their infrared (IR) spectra, establishing a general vibrational pattern for Re(III) complexes. These studies contribute to the synthesis of new rhenium complexes potentially useful in nuclear medicine (Gambino, Kremer, & Baran, 2002).

Antiviral and Antifouling Properties

Diphenylthiourea and its derivatives, including N-(2,6-difluorophenyl)-N'-methylthiourea, have been evaluated for their antiviral activity, demonstrating a relationship between chemical structure and antiviral effectiveness. Structural features essential for antiviral effect include the presence of an intact -NHC(==S)NH- grouping and specific substituents that contribute to their activity (Galabov, Galabov, & Neykova, 1980). Additionally, thiourea derivatives are investigated for their potential as antifouling agents, particularly in marine environments. They show promise in inhibiting the growth of microorganisms on submerged surfaces, contributing to the development of environmentally friendly antifouling coatings (Gatidou, Kotrikla, Thomaidis, & Lekkas, 2004).

Future Directions

While specific future directions for “N-(2,6-difluorophenyl)-N’-methylthiourea” are not available, a study discusses the potential of RhIII-catalyzed ortho-C(sp2)–H heteroarylation of (hetero)arenes with heterocyclic boronates using a readily removable N-2,6-difluorophenyl arylamide directing group .

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2S/c1-11-8(13)12-7-5(9)3-2-4-6(7)10/h2-4H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGBVCLJRLKQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorophenyl)-N'-methylthiourea

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